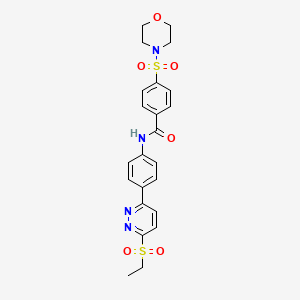

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide

CAS No.: 921587-26-0

Cat. No.: VC4349083

Molecular Formula: C23H24N4O6S2

Molecular Weight: 516.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921587-26-0 |

|---|---|

| Molecular Formula | C23H24N4O6S2 |

| Molecular Weight | 516.59 |

| IUPAC Name | N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-morpholin-4-ylsulfonylbenzamide |

| Standard InChI | InChI=1S/C23H24N4O6S2/c1-2-34(29,30)22-12-11-21(25-26-22)17-3-7-19(8-4-17)24-23(28)18-5-9-20(10-6-18)35(31,32)27-13-15-33-16-14-27/h3-12H,2,13-16H2,1H3,(H,24,28) |

| Standard InChI Key | JRCGQRGGBARHNY-UHFFFAOYSA-N |

| SMILES | CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Introduction

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound featuring a pyridazine ring, an ethylsulfonyl group, and a morpholinosulfonyl benzamide moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple steps, including the formation of the pyridazine core and the introduction of the ethylsulfonyl and morpholinosulfonyl groups. Common reagents used in such syntheses include alkylating agents for the introduction of the ethylsulfonyl group and sulfonylation reagents for the morpholinosulfonyl moiety.

Chemical Reactions

-

Sulfonylation: The introduction of the morpholinosulfonyl group can be achieved through sulfonylation reactions using morpholine-4-sulfonyl chloride.

-

Alkylation: The ethylsulfonyl group can be introduced via alkylation reactions using ethylsulfonic acid derivatives.

Comparative Analysis with Similar Compounds

Comparing this compound with others featuring similar structural elements can provide insights into its potential applications:

| Compound | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl)benzenesulfonamide | Morpholine and Pyridazine | Antitumor Properties | Different Substitution Pattern |

| 6-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one | Morpholinosulfonyl and Ethyl Groups | Potential Therapeutic Agent | Different Ring System |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume